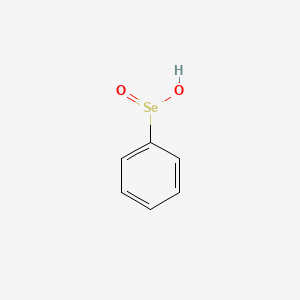

ベンゼンセレン酸

概要

説明

Synthesis Analysis

Benzeneseleninic acid and its derivatives are synthesized through various chemical reactions. One method involves the mass spectral investigations of benzeneseleninic acid and diphenyl diselenide, highlighting the fragmentation patterns and absence of a molecular-ion peak for benzeneseleninic acid, indicating a complex synthesis process (Benedetti, Preti, Tosi, & Zannini, 1980). Another approach is the Brønsted acid catalyzed and iodine-promoted tandem cyclization of 5,2-enyn-1-ones, which selectively synthesizes highly substituted benzene derivatives (Yang, Qiu, Ji, Niu, Ali, & Liang, 2012).

Molecular Structure Analysis

The molecular structure of benzeneseleninic acid is characterized by its unique selenium-containing functional group. Mass spectral studies provide insights into the fragmentation patterns and ion profiles, which are crucial for understanding the molecular structure and behavior of benzeneseleninic acid under different conditions (Benedetti, Preti, Tosi, & Zannini, 1980).

Chemical Reactions and Properties

Benzeneseleninic acid reacts with aromatic sulfinic acids, producing arenesulfonate salts and Se-phenyl areneselenosulfonate as final products, demonstrating its oxidative capabilities (Gancarz & Kice, 1980). Furthermore, its oxidation reactions with phenols lead to the formation of para-quinones and ortho-quinones, depending on the oxidant used, highlighting the acid's versatility in organic synthesis (Barton, Finet, & Thomas, 1988).

Physical Properties Analysis

While specific studies focusing on the physical properties of benzeneseleninic acid were not identified in this search, understanding its physical properties such as melting point, boiling point, and solubility can be derived from its molecular structure and the nature of selenium-containing compounds. These properties are crucial for handling and applying benzeneseleninic acid in laboratory and industrial settings.

Chemical Properties Analysis

The chemical properties of benzeneseleninic acid, such as its reactivity with different chemical groups and its role as an oxidant, are well-documented. Its ability to oxidize sulfinic acids and phenols, and the subsequent formation of various organic compounds, underscores its significant potential in organic synthesis and modifications (Gancarz & Kice, 1980; Barton, Finet, & Thomas, 1988).

科学的研究の応用

光触媒によるスチレンのヒドロキシセレニル化

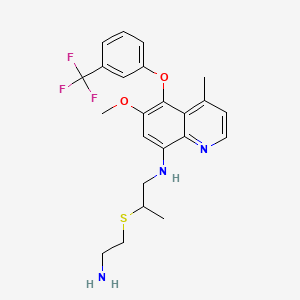

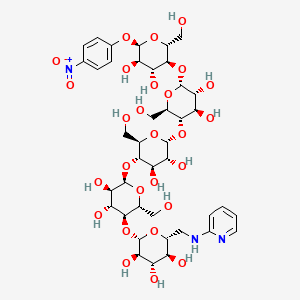

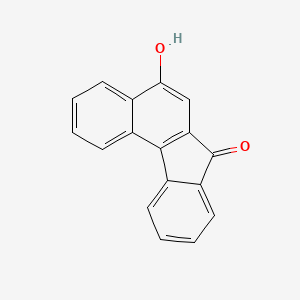

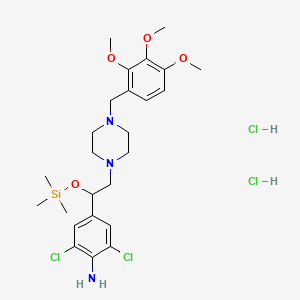

ベンゼンセレン酸は、オレフィンの位置選択的β-ヒドロキシセレニル化のための新しい可視光誘起プロトコルで使用されてきました {svg_1}. このプロセスには、可視光条件下でベンゼンセレン酸をセレン系ラジカル種に変換することが含まれます {svg_2}. 光触媒的に生成されたPhSe•ラジカルは、アルケンを含む不飽和基質と直接反応して、新しいC–Se結合と炭素中心ラジカル中間体を生成できます {svg_3}.

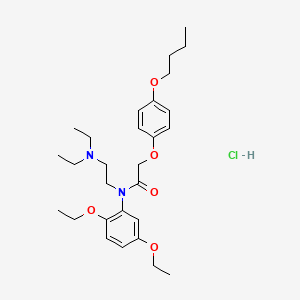

β-ヒドロキシセレニル化合物の生成

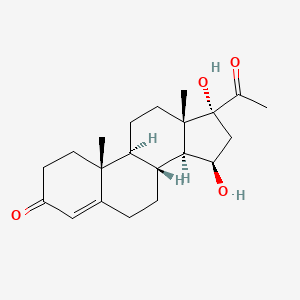

上記のプロセスで生成されたβ-ヒドロキシセレニル化合物は、重要な生物活性があることが示されています {svg_4}. それらは、さまざまな薬物候補、生物活性化合物、および高度な有機合成材料に現れ、貴重な構造的機能を果たします {svg_5}.

天然物の合成

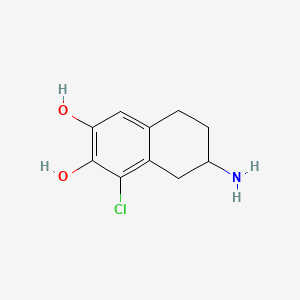

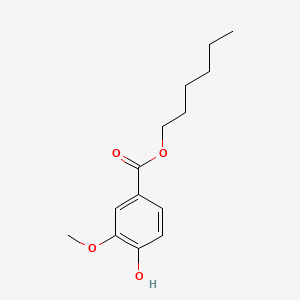

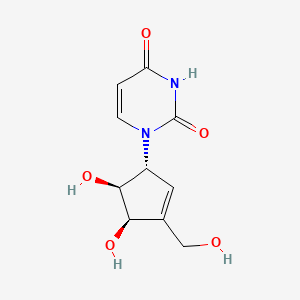

β-ヒドロキシセレニル誘導体は、パンクラチスタチンなどの天然物の合成のための重要な合成中間体として使用されてきました {svg_6}、スフィンゴシン {svg_7}、およびシュワインフルチンB {svg_8}.

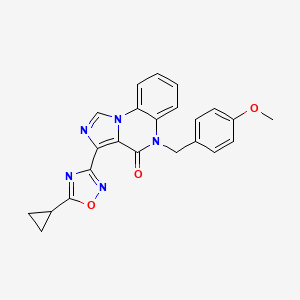

グルタチオンペルオキシダーゼ(GPx)ミメティクスの生成

ベンゼンセレン酸塩は、抗酸化活性と抗癌活性を有する強力なGPxミメティクスとして合成されています {svg_9}. これらの化合物は、活性酸素種(ROS)の濃度を調節することができ、正常細胞では酸化ストレスを抑制したり、癌細胞ではROSの生成を誘導してアポトーシスを誘導したりすることができます {svg_10}.

抗酸化活性

アレーンセレン酸塩は、類似の酸やよく知られた有機セレン系抗酸化剤であるエブセレンよりも、有意に優れた過酸化物スカベンジャーでした {svg_11}. 最も高い活性は、2-(N-エチルカルボキシアミド)ベンゼンセレン酸カリウム塩で観察されました {svg_12}.

抗癌活性

2-(N-シクロヘキシルカルボキシアミド)ベンゼンセレン酸カリウム塩および2-(N-エチルカルボキシアミド)ベンゼンセレン酸は、それぞれ乳癌(MCF-7)およびヒト前骨髄球性白血病(HL-60)細胞株に対して強い細胞毒性効果を示しました {svg_13}.

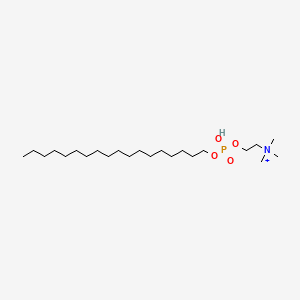

硫化物の酸化における触媒

ベンゼンセレン酸は、硫化物をスルホキシドに酸化するときの触媒として使用されてきました {svg_14}.

高度な有機合成材料の調製

β-ヒドロキシセレニドは、アリルアルコールにアクセスするための基質としてスムーズに使用されてきました {svg_15}、オレフィン {svg_16}、ブロモヒドリン {svg_17}、および酸素含有ヘテロ環 {svg_18}.

作用機序

Target of Action

Benzeneseleninic acid (BSA) primarily targets sulfhydryl groups in peptides . It plays a crucial role in the synthesis of multi-cyclic peptides constrained by multiple disulfide bonds and thioether bridges . These peptides are known to enhance the biological and pharmaceutical activities of peptide drugs .

Mode of Action

BSA acts as both an oxidant and a deprotecting reagent . Disulfide bonds in peptides can be formed by direct oxidation of two sulfhydryl groups by BSA in neutral media or via two concerted steps, namely deprotecting two acetamidomethyl (Acm) groups and oxidation by BSA in acidic media . This dual functionality allows BSA to facilitate the synthesis of complex peptides.

Biochemical Pathways

The primary biochemical pathway influenced by BSA involves the formation of disulfide bonds and thioether bridges in peptides . The formation of these bonds is critical for the structural stability and function of many peptides. BSA’s role as an oxidant and deprotecting reagent enables the formation of these bonds, thereby influencing the peptide’s biological and pharmaceutical activities .

Result of Action

The action of BSA results in the formation of multi-cyclic peptides with multiple disulfide bonds and thioether bridges . These peptides have enhanced biological and pharmaceutical activities .

Action Environment

The action of BSA is influenced by the pH of the environment. In neutral media, BSA can directly oxidize two sulfhydryl groups to form disulfide bonds . In acidic media, BSA can deprotect two Acm groups and then oxidize them . Therefore, the pH of the environment plays a crucial role in determining the mode of action of BSA.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

benzeneseleninic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2Se/c7-9(8)6-4-2-1-3-5-6/h1-5H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIHKGDVGLJJAMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Se](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70220238 | |

| Record name | Benzeneseleninic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6996-92-5 | |

| Record name | Benzeneseleninic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6996-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneseleninic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006996925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneseleninic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Seleninobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.520 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-bromo-2-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1205790.png)

![N-(2-aminoethyl)-N-[2-[3-(4-chlorophenyl)prop-2-enylamino]ethyl]isoquinoline-5-sulfonamide](/img/structure/B1205800.png)